![molecular formula C27H26N4O3S B2576647 1-((3-(4-(叔丁基)苯基)-1,2,4-恶二唑-5-基)甲基)-3-苯乙基噻吩并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 1226449-79-1](/img/no-structure.png)

1-((3-(4-(叔丁基)苯基)-1,2,4-恶二唑-5-基)甲基)-3-苯乙基噻吩并[3,2-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

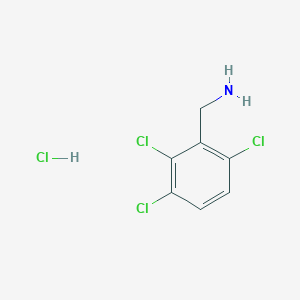

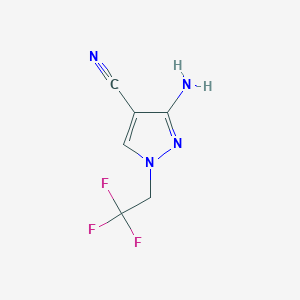

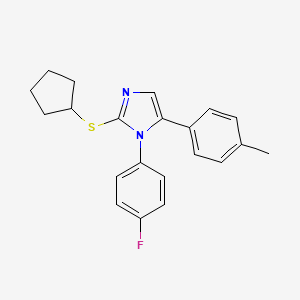

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H26N4O3S and its molecular weight is 486.59. The purity is usually 95%.

BenchChem offers high-quality 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- Furopyridine III exhibits fluorescence properties, which have been investigated . Researchers have explored its potential applications in fluorescence-based sensors, imaging, and labeling studies.

- Antioxidants play a crucial role in preventing oxidative damage linked to various diseases, including cancer and aging. Furopyridine III, along with its heterocyclic derivatives, has shown weak to moderate antioxidant activity compared to reference compounds .

- Heterocyclic compounds containing the furo[2,3-b]pyridine scaffold are of interest in drug discovery. Researchers have focused on their pharmacological activities .

- While not directly related to Furopyridine III, its structural motifs (such as the tert-butylphenyl groups) have been incorporated into semiconductor polymers for OFET applications .

- Extensive research has been conducted on the potential medicinal uses of compounds containing tert-butylphenol moieties, including 2,4-ditert-butyl phenol (2,4-DTBP) .

- Although Furopyridine III did not exhibit antimicrobial activity against bacterial or fungal strains , further studies could explore modifications to enhance its efficacy.

Fluorescent Properties

Antioxidant Activity

Pharmacological Relevance

Organic Field Effect Transistors (OFETs)

Neurodegenerative Diseases and Cancer Therapy

Antimicrobial Properties

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidin-2,4(1H,3H)-dione. The final product is obtained by coupling the second intermediate with the appropriate reagents.", "Starting Materials": [ "4-tert-butylbenzene-1,2-diamine", "4-tert-butylbenzaldehyde", "2-bromoacetic acid", "thiophene-2-carboxylic acid", "sodium hydride", "triethylamine", "N,N-dimethylformamide", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 4-tert-butylbenzene-1,2-diamine with 2-bromoacetic acid in the presence of sodium hydride and triethylamine in N,N-dimethylformamide. The resulting product is then treated with acetic anhydride and phosphorus oxychloride to obtain the desired intermediate.", "Step 2: Synthesis of 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidin-2,4(1H,3H)-dione by reacting 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid with 4-tert-butylbenzaldehyde in the presence of sodium hydroxide and ethanol. The resulting product is then treated with thiophene-2-carboxylic acid and hydrochloric acid to obtain the second intermediate.", "Step 3: Coupling of the second intermediate with appropriate reagents to obtain the final product, 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidin-2,4(1H,3H)-dione." ] } | |

CAS 编号 |

1226449-79-1 |

产品名称 |

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |

分子式 |

C27H26N4O3S |

分子量 |

486.59 |

IUPAC 名称 |

1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C27H26N4O3S/c1-27(2,3)20-11-9-19(10-12-20)24-28-22(34-29-24)17-31-21-14-16-35-23(21)25(32)30(26(31)33)15-13-18-7-5-4-6-8-18/h4-12,14,16H,13,15,17H2,1-3H3 |

InChI 键 |

URTNMTJXNBNZFV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)SC=C4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

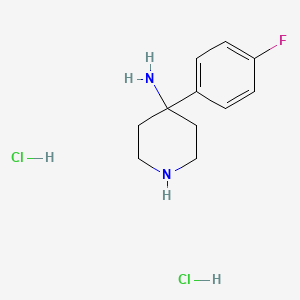

![2-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2576566.png)

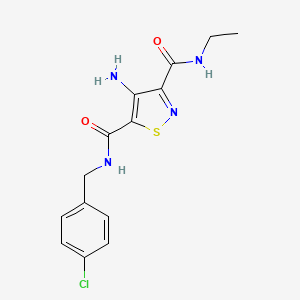

![(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2576569.png)

![N-(4-bromo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2576577.png)

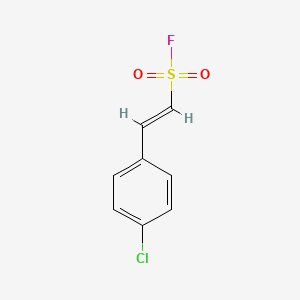

![4-fluoro-N-{[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}aniline](/img/structure/B2576585.png)